Ethyl 2-(6-nitropyridin-3-yl)acetate

Vue d'ensemble

Description

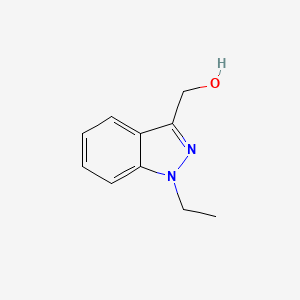

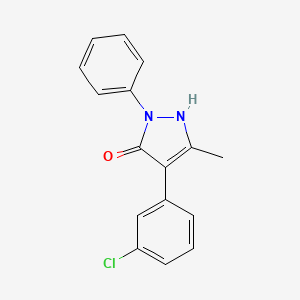

Ethyl 2-(6-nitropyridin-3-yl)acetate is a chemical compound with the CAS Number: 415912-99-1 . It has a molecular weight of 210.19 and its IUPAC name is ethyl 2-(6-nitropyridin-3-yl)acetate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

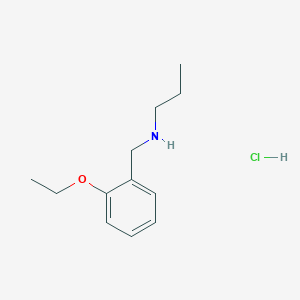

The InChI code for Ethyl 2-(6-nitropyridin-3-yl)acetate is 1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(10-6-7)11(13)14/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Ethyl 2-(6-nitropyridin-3-yl)acetate is a solid compound . It has a molecular weight of 210.19 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

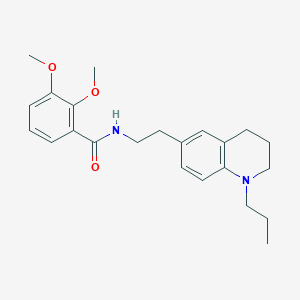

Ethyl 2-(6-nitropyridin-3-yl)acetate is utilized in chemical synthesis and structural analysis. A study demonstrated the synthesis of a related compound, Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate, via aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation. The synthesized compound's structure was determined using NMR, IR, and mass spectral data, illustrating the compound's utility in advanced organic synthesis and structural elucidation (Choi & Kim, 2017).

Marine Biology and Natural Products

In marine biology, compounds related to Ethyl 2-(6-nitropyridin-3-yl)acetate have been isolated from marine fungi. For instance, continuous research on the ethyl acetate extract of Penicillium sp. led to the purification and structure elucidation of novel compounds, underscoring the role of such derivatives in exploring marine natural products (Wu et al., 2010).

Photophysical Properties

The photophysical properties of similar compounds have been extensively studied. For example, the excited electronic states of 2-ethylamino-(3 or 5-methyl)-4-nitropyridine, a structurally related compound, have been analyzed in various states and temperatures, highlighting the potential of Ethyl 2-(6-nitropyridin-3-yl)acetate analogs in photophysical research (Lorenc et al., 2002).

Solubility and Thermodynamics

The solubility and thermodynamics of structurally related compounds in different solvents have been explored. This includes measuring the solubility of 3-hydroxy-2-nitropyridine in various solvents, providing insights relevant to the solubility behavior of Ethyl 2-(6-nitropyridin-3-yl)acetate in different solvent systems (Li et al., 2019).

Synthesis of Novel Derivatives

Ethyl 2-(6-nitropyridin-3-yl)acetate serves as a precursor in the synthesis of novel derivatives. Research has demonstrated the synthesis of new compounds by reacting similar structures with different reagents, expanding the range of derivable compounds for various applications (Turgunalieva et al., 2023).

Safety and Hazards

Orientations Futures

While specific future directions for research on Ethyl 2-(6-nitropyridin-3-yl)acetate are not available in the retrieved data, nitropyridines are a class of compounds that have been extensively studied due to their wide range of applications in pharmaceuticals and agrochemicals . Therefore, future research could potentially explore new synthetic methods, applications, and safety profiles of this compound.

Propriétés

IUPAC Name |

ethyl 2-(6-nitropyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(10-6-7)11(13)14/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKOALZZOBHQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(6-nitropyridin-3-yl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2833492.png)

![1-ethyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2833495.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2833500.png)

![8-Azadispiro[3.1.36.14]decane](/img/structure/B2833502.png)

![N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2833503.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2833507.png)